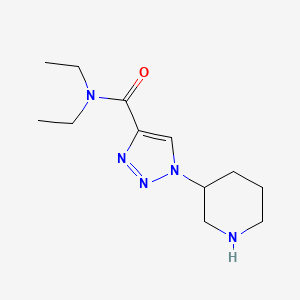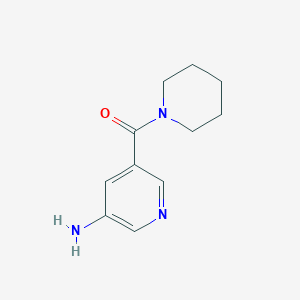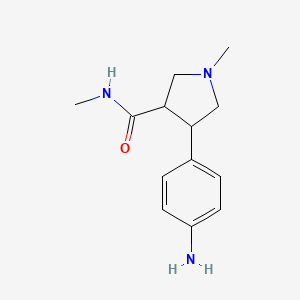![molecular formula C21H16N2O2 B11781623 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves the reaction of phenanthroline derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylacetonate anions to form a distorted square-antiprismatic N2O6 environment around a central metal ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenanthroline-dione derivative, while substitution reactions could introduce various functional groups onto the phenanthroline core .
科学研究应用
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has several scientific research applications:
Biology: Its derivatives are studied for potential use in biological imaging and as probes for detecting metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism by which 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic structure of the metal, leading to unique magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application, such as forming single-molecule magnets or acting as a probe in biological systems .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the dioxolo and phenyl groups.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but a different structure.
1,10-Phenanthroline-5,6-dione: A derivative with additional carbonyl groups that can affect its reactivity and coordination behavior.
Uniqueness
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is unique due to its specific structural features, which include the dioxolo ring and the phenyl group. These features can enhance its ability to form stable complexes with metals and impart unique magnetic properties, making it valuable for applications in materials science and coordination chemistry .
属性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C21H16N2O2/c1-21(2)24-19-14-9-6-12-22-17(14)18-15(20(19)25-21)10-11-16(23-18)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI 键 |
XUXGNQCYRHTJTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)


![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)

![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)


![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)

